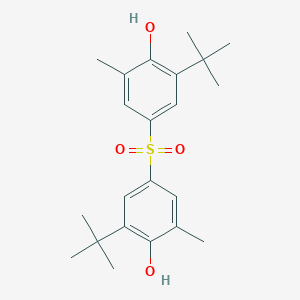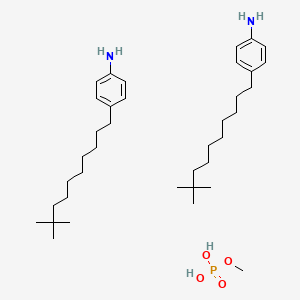
Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio- is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound features a benzamide core with a p-butoxy group and a pyrrolidinylethylthio substituent, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio- typically involves multiple steps, starting with the preparation of the benzamide core. The p-butoxy group is introduced through an etherification reaction, while the pyrrolidinylethylthio group is added via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This approach minimizes the risk of side reactions and enhances the overall efficiency of the synthesis.
化学反応の分析
Types of Reactions
Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidinylethylthio group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted benzamides.
科学的研究の応用
Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to interact with specific receptors in the brain.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Benzamide: The simplest derivative of benzoic acid, used as a starting material for various chemical syntheses.
p-Butoxybenzamide: Similar structure but lacks the pyrrolidinylethylthio group, resulting in different chemical properties.
N-(2-Pyrrolidinylethyl)thio-benzamide: Similar but without the p-butoxy group, affecting its solubility and reactivity.
Uniqueness
Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio- is unique due to the presence of both the p-butoxy and pyrrolidinylethylthio groups, which confer distinct chemical and physical properties. These groups enhance its solubility in organic solvents, increase its reactivity in nucleophilic substitution reactions, and provide specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
72004-12-7 |
|---|---|
分子式 |
C17H26N2OS |
分子量 |
306.5 g/mol |
IUPAC名 |
4-butoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide |
InChI |
InChI=1S/C17H26N2OS/c1-2-3-14-20-16-8-6-15(7-9-16)17(21)18-10-13-19-11-4-5-12-19/h6-9H,2-5,10-14H2,1H3,(H,18,21) |
InChIキー |
VBPIIXDTFHDGNV-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(=S)NCCN2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


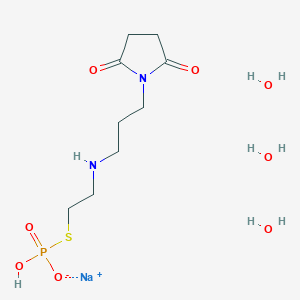
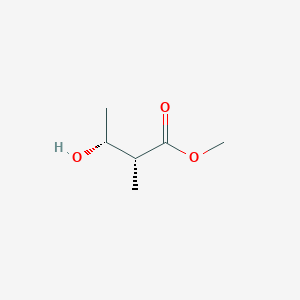
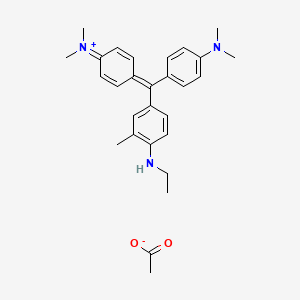
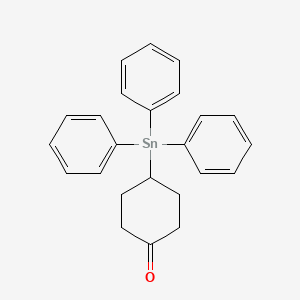
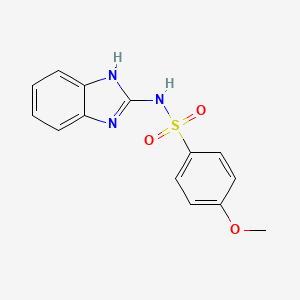
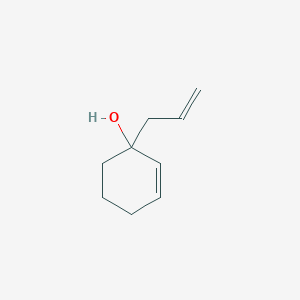
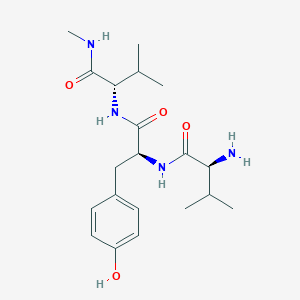
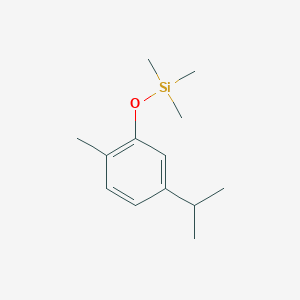
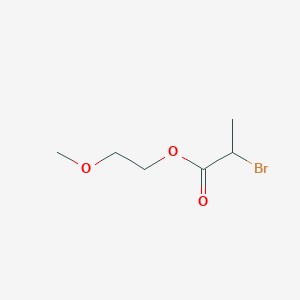
![11-methyl-11H-benzo[a]fluorene](/img/structure/B14479801.png)
![6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione](/img/structure/B14479802.png)
